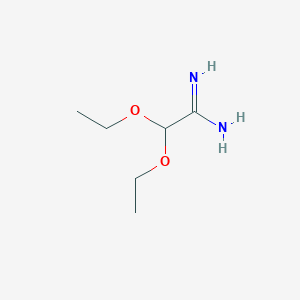
2,2-Diethoxyacetimidamide
Cat. No. B1622642
Key on ui cas rn:
82392-83-4
M. Wt: 146.19 g/mol
InChI Key: KDPBTKVANKRYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998978B2
Procedure details


Shown in scheme O is the synthesis of intermediates compounds O-1 containing isoquinolin-3-amine. In a 250 ml of three-neck round bottom flask equipped with magnetic stir bar was charged the 2,2-diethoxyacetimidate (O-3) (6.7 g, 41.6 mmol) and MeOH (20 ml) then the phenyl methanamine hydrochloride (0.5 eq., 20.8 mmol) and MeONa (1 eq., 20.8 mmol) were added. The mixture was heated to 70° C. for 1 hr. The solution appeared dark. After the reaction finished, the MeOH solvent was removed by vacuum and the residue was dissolved in CH2Cl2 (100 ml). The organic phase washed with water (3×50 mL), then brine (1×30 mL). The organic layer was dried over magnesium sulfate, and filtered and the solvent reduced under vacuum. The product was purified by a silica gel column with 100% EA to give about 40.0% of desired product of 2,2-diethoxyacetamidine (O-2). The 2,2-diethoxyacetamidine (O-2) was dissolved in 6 ml of concentrated H2SO4 (99.9%) and the reaction was stirred at 40° C. for 72 hours. The solution was neutralized by 1M NaOH aqueous to PH 7.0. The crude was purified by silica gel column with 50:50 (petroleum ether: EA) to give final product O-1; yield from 13% to 70% depending on the substitution of phenyl methane amidine.

Name
2,2-diethoxyacetimidate
Quantity
6.7 g
Type
reactant
Reaction Step Two



Name
MeONa
Quantity
20.8 mmol
Type
reactant
Reaction Step Three

Name
Yield
40%

Identifiers


|
REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=C(N)[N:2]=1.[CH2:12]([O:14][CH:15]([O:19][CH2:20][CH3:21])[C:16](=[NH:18])[O-])[CH3:13].Cl.C1(CN)C=CC=CC=1.CO[Na]>CO>[CH2:12]([O:14][CH:15]([O:19][CH2:20][CH3:21])[C:16]([NH2:2])=[NH:18])[CH3:13] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)N
|
Step Two
|
Name
|
2,2-diethoxyacetimidate
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C([O-])=N)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
20.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C1(=CC=CC=C1)CN
|
|
Name
|
MeONa
|
|
Quantity
|
20.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CO[Na]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the synthesis of intermediates compounds
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 250 ml of three-neck round bottom flask equipped with magnetic stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the MeOH solvent was removed by vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in CH2Cl2 (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase washed with water (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by a silica gel column with 100% EA
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(=N)N)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
